7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the chromenone structure. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential use in drug development.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromenone structure can interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Chromenone Derivatives: Compounds such as coumarin and 4-hydroxycoumarin share the chromenone structure and have similar chemical properties.
Uniqueness
7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to the combination of indole and chromenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
7-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-10-20(23)25-18-11-15(6-7-16(13)18)24-12-19(22)21-9-8-14-4-2-3-5-17(14)21/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRJNYBLBQGTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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